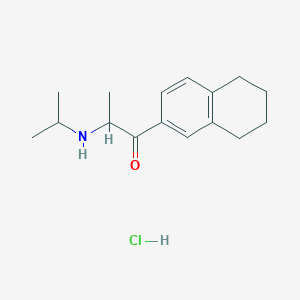
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the production of reactive oxygen species (ROS) and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of lipid peroxidation and increase the levels of antioxidants in the body. It also reduces the expression of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone. One direction is to study its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, there is a need for further research on the synthesis and purification methods of this compound to improve its yield and purity.
Synthesemethoden
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone can be synthesized using various methods. One of the most common methods is the reaction between 2-thiophenecarboxaldehyde and 2,6-di-1-pyrrolidinyl-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
2-thiophenecarbaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
IUPAC Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-2-8-22(7-1)16-12-15(21-18-13-14-6-5-11-24-14)19-17(20-16)23-9-3-4-10-23/h5-6,11-13H,1-4,7-10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNQJBEXZYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dipyrrolidin-1-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4957534.png)
![3-bromo-5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4957541.png)
![N-butyl-2-[4-(6-nitro-1,3-benzothiazol-2-yl)-1-piperazinyl]acetamide](/img/structure/B4957553.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4957558.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4957576.png)



![N-[2-(4-fluorophenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4957605.png)

![1,2-dichloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4957610.png)
